N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group and a 4-methyl moiety. The sulfonamide group is attached to a 3,4-dimethylbenzene ring, contributing to its distinct physicochemical properties. This structural framework is common in bioactive molecules, as sulfonamides and thiazoles are known for their pharmacological relevance, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-6-8-18(12-15(14)2)30(25,26)23-11-10-21-16(3)24-22(29-21)17-7-9-19(27-4)20(13-17)28-5/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITWPTPRNZVEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Structure and Synthesis
The compound is characterized by the presence of a thiazole ring, a sulfonamide group, and dimethoxyphenyl substituents. The synthesis typically involves multi-step organic reactions, which can include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Electrophilic Aromatic Substitution : The introduction of the dimethoxyphenyl group occurs via this method.
- Coupling Reactions : The final product is formed by coupling the thiazole derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action often involves:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, analogs with similar structures demonstrated significant growth inhibition in HT29 (colon cancer) and Jurkat (T-cell leukemia) cells .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl and thiazole rings can enhance cytotoxic activity. For example, the presence of electron-donating groups at specific positions on the phenyl ring has been associated with increased efficacy against cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.5 | A431 (epidermoid carcinoma) |
Antimicrobial Activity
The compound's sulfonamide moiety suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit:
- Bactericidal Effects : Studies have demonstrated that related compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival .
Case Studies
- Antitumor Activity : A study evaluated a series of thiazole derivatives for their anticancer properties using MTT assays. Results indicated that compounds with similar structures exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antibacterial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of thiazole-based compounds against various pathogens. Results showed enhanced activity linked to structural modifications that increased lipophilicity and membrane permeability .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects that promote apoptosis or inhibit bacterial growth.
Comparison with Similar Compounds
(a) Substituents on the Thiazole Ring
- Target Compound : 3,4-Dimethoxyphenyl and 4-methyl groups on the thiazole ring.
- Analog 1 (G856-3179): 4-Methoxyphenyl and 4-methyl groups on the thiazole ring, with a 2,5-dimethoxybenzene sulfonamide .
- Analog 2 (C20 H21 Cl N2 O2 S2): 4-Chlorophenyl and 4-methyl groups on the thiazole ring, with a 2,4-dimethylbenzene sulfonamide .
Impact : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated (e.g., 4-chloro in Analog 2) or simpler methoxy-substituted analogs. This may influence binding interactions in biological systems.
(b) Sulfonamide Substitutions
- Target Compound : 3,4-Dimethylbenzene sulfonamide.
- Analog 3 (C21 H24 N2 O5 S2): 2,5-Dimethoxybenzene sulfonamide .
- Analog 4 (C20 H21 F N2 O3 S2): 4-Methoxy-3-methylbenzene sulfonamide .
Physicochemical Properties
Observations :
- The target compound has a higher molecular weight (446.59) than most analogs due to its dual methyl and methoxy groups.
- Limited availability (12 mg) suggests it may be less explored in screening studies compared to analogs like G856-3179 (24 mg).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide, and what parameters critically influence reaction yield?
- Methodology :
- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis, reacting 3,4-dimethoxyphenyl-substituted thiourea with α-bromo ketones.
- Step 2 : Functionalize the thiazole with a sulfonamide group via nucleophilic substitution using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Critical Parameters :
- Temperature control (70–90°C for cyclization).
- Solvent choice (e.g., DMF for sulfonylation, THF for coupling).
- Stoichiometry of reagents (excess sulfonyl chloride to drive completion).
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxy, methyl groups) via H and C chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) using C18 columns and UV detection .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+).
- X-ray Crystallography : Resolve 3D structure for unambiguous confirmation of regiochemistry .
Q. What preliminary biological screening protocols are suitable for evaluating this compound’s activity?
- Methodology :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based readouts) to identify molecular targets .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict biological activity of derivatives of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for thiazole formation .
- Molecular Docking : Screen derivatives against protein targets (e.g., COX-2, EGFR) using AutoDock Vina to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to filter non-viable candidates early .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., cell line passage number, serum concentration) that may affect assay outcomes .
- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify confounding factors .
- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assays alongside MTT to confirm cytotoxicity) .
Q. How can structure-activity relationship (SAR) studies guide the rational design of more potent analogs?
- Methodology :
- Modular Substitution : Systematically replace methoxy/methyl groups with electron-withdrawing/donating substituents to assess electronic effects on activity .
- Bioisosteric Replacement : Swap the sulfonamide group with carbamate or urea to evaluate steric and hydrogen-bonding impacts .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate spatial electrostatic/hydrophobic fields with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
